Product packaging for 3,3-Dimethyl-1-(3-thienyl)butylamine(Cat. No.:)

3,3-Dimethyl-1-(3-thienyl)butylamine

Cat. No.: B12104384
M. Wt: 183.32 g/mol
InChI Key: JFCUVOSZEMBREI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-thienyl)butylamine ( 1391101-10-2) is a chemical compound with the molecular formula C10H17NS and a molecular weight of 183.31 g/mol . It is supplied as a high-purity material for research and development purposes. As a specialty amine incorporating a thienyl group, it serves as a valuable building block in organic synthesis and pharmaceutical research for the exploration of novel chemical entities . The presence of both amine and heteroaromatic functionalities makes it a versatile intermediate for constructing more complex molecules, potentially for applications in medicinal chemistry and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it requires cold-chain transportation to ensure stability . Researchers are encouraged to contact the supplier for detailed specifications and availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NS B12104384 3,3-Dimethyl-1-(3-thienyl)butylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

3,3-dimethyl-1-thiophen-3-ylbutan-1-amine

InChI

InChI=1S/C10H17NS/c1-10(2,3)6-9(11)8-4-5-12-7-8/h4-5,7,9H,6,11H2,1-3H3

InChI Key

JFCUVOSZEMBREI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CSC=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 3,3 Dimethyl 1 3 Thienyl Butylamine

Retrosynthetic Analysis and Strategic Disconnection Approaches for the Butylamine (B146782) Moiety

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3,3-Dimethyl-1-(3-thienyl)butylamine, two primary disconnection strategies emerge for the butylamine moiety.

The most intuitive approach involves disconnection of the carbon-nitrogen (C-N) bond. This leads back to a carbonyl precursor, specifically 3,3-dimethyl-1-(thiophen-3-yl)butan-1-one, and an ammonia (B1221849) equivalent. The subsequent forward reaction would be a reductive amination.

Alternatively, a carbon-carbon (C-C) bond disconnection between the thiophene (B33073) ring and the butyl chain can be envisioned. This strategy suggests the reaction of a 3-thienyl organometallic species, such as 3-thienylmagnesium bromide, with an electrophilic partner containing the dimethylbutylamine framework. A plausible electrophile would be an imine or a related derivative.

A further C-C bond disconnection within the butyl chain itself, for instance, between the carbon bearing the amine and the adjacent carbon, could lead to a 3-thienyl methyl ketone and a tert-butyl Grignard reagent. However, this route is often less practical due to potential side reactions.

Targeted Synthesis of the 3-Thienyl Precursor Unit

Development of Regioselective Functionalization Routes for Thiophene

Thiophene is an aromatic heterocycle with distinct reactivity at its different positions. Direct electrophilic substitution on thiophene typically favors the 2- and 5-positions. Therefore, achieving functionalization at the 3-position often requires more nuanced strategies.

One common method involves the use of 3-halothiophenes, such as 3-bromothiophene (B43185), as a starting material. This allows for the formation of a 3-thienyl Grignard reagent (3-thienylmagnesium bromide) or other organometallic species, which can then be reacted with a suitable electrophile. sigmaaldrich.com The generation of such Grignard reagents from the corresponding bromothiophene and magnesium is a well-established procedure. researchgate.netchemrxiv.org

Another powerful technique is the directed ortho-metalation, where a directing group on the thiophene ring guides deprotonation and subsequent functionalization to an adjacent position. However, for substitution at the 3-position, this often requires a pre-existing substituent at the 2- or 4-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are also widely employed to form C-C bonds at specific positions of the thiophene ring, provided a suitable boronic acid or organotin derivative is available.

Synthesis of Chiral Thiophene Building Blocks

The introduction of chirality at the thiophene core itself can be a strategic move in the synthesis of enantiomerically pure target molecules. While the target molecule's chirality resides on the butylamine side chain, the use of chiral thiophene building blocks is a relevant concept in asymmetric synthesis. wikipedia.org

Chiral thiophene derivatives can be prepared through various methods, including the use of chiral auxiliaries attached to the thiophene ring to direct stereoselective reactions. For instance, chiral sulfoxides appended to the thiophene ring can influence the stereochemical outcome of subsequent transformations. The synthesis of chiral polythiophenes often relies on the polymerization of chiral 3-substituted thiophene monomers. wikipedia.org

Asymmetric Synthesis of this compound

Achieving the desired stereochemistry at the chiral center of this compound is a key challenge. Asymmetric synthesis provides the tools to control this stereochemistry, primarily through enantioselective catalysis and the use of chiral auxiliaries.

Enantioselective Catalysis in C-N Bond Formation

Enantioselective catalysis offers an elegant and atom-economical approach to chiral amines. A prominent strategy is the asymmetric reduction of a prochiral ketimine precursor, 3,3-dimethyl-1-(thiophen-3-yl)butan-1-imine. This can be achieved using chiral catalysts that deliver a hydride selectively to one face of the C=N double bond.

A variety of chiral catalysts have been developed for this purpose, often based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral ligands. For instance, asymmetric hydrogenation of ketimines using manganese catalysts has shown high enantioselectivity for a range of substrates. puc-rio.br The asymmetric reduction of N-substituted ketimines with reagents prepared from borane (B79455) and chiral amino alcohols has also been reported to yield optically active secondary amines with high enantiomeric excess. nih.gov

Another catalytic approach involves the hydroamination of alkenes, where a C-N bond is formed across a double bond with stereochemical control. However, for the synthesis of the target molecule, the asymmetric reduction of the corresponding ketimine is a more direct catalytic route.

Catalytic Method Precursor Key Features Potential Catalyst Systems
Asymmetric Hydrogenation3,3-dimethyl-1-(thiophen-3-yl)butan-1-imineHigh atom economy, direct routeChiral Rh, Ir, or Mn complexes
Asymmetric Hydrosilylation3,3-dimethyl-1-(thiophen-3-yl)butan-1-imineMild reaction conditionsChiral Cu or Rh complexes
Asymmetric Borane ReductionOxime ether of 3,3-dimethyl-1-(thiophen-3-yl)butan-1-oneHigh enantioselectivity reported for similar substratesChiral oxazaborolidine catalysts (Corey-Itsuno reduction)

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a robust and reliable method for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral amines, N-sulfinyl imines are particularly effective chiral auxiliaries. wikipedia.orgresearchgate.netresearchgate.net The synthesis of this compound can be envisioned using this methodology. The key steps would be:

Condensation: The precursor ketone, 3,3-dimethyl-1-(thiophen-3-yl)butan-1-one, is condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

Diastereoselective Addition: A suitable nucleophile, in this case a hydride source for a reduction, is added to the C=N bond of the N-sulfinyl imine. The chiral sulfinyl group directs the approach of the nucleophile, leading to a high degree of diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed under acidic conditions to yield the enantiomerically enriched primary amine.

This method is highly versatile as the choice of the (R)- or (S)-enantiomer of the sulfinamide determines the final stereochemistry of the amine. The addition of organometallic reagents to N-sulfinyl imines is a well-established method for the synthesis of a wide variety of chiral amine derivatives. wikipedia.org

Chiral Auxiliary Key Intermediate Advantages Disadvantages
(R)- or (S)-tert-butanesulfinamideChiral N-sulfinyl imineHigh diastereoselectivity, reliable, access to both enantiomersStoichiometric use of the auxiliary
Chiral oxazolidinonesN-acylated derivativeWell-established for many transformationsMay require more steps for amine synthesis

Optimization of Reaction Conditions and Process Efficiency

The efficiency and sustainability of synthesizing chiral amines are critically dependent on the optimization of reaction parameters. Key areas of focus include the choice of solvent, which can dramatically influence reaction rates and selectivity, and the adoption of green chemistry principles to minimize environmental impact. rsc.orgrsc.org

The solvent system is not merely an inert medium but an active participant that can influence catalyst stability, substrate solubility, and the transition state energies of stereodetermining steps. In the context of asymmetric hydrogenation of imines—a likely route to this compound—research has shown dramatic solvent effects. acs.org For instance, in the hydrogenation of certain ketimines, highly polar, non-coordinating solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be uniquely effective, leading to high conversions where other common solvents fail. acs.org The choice of solvent can also introduce "matched/mismatched" effects when both the solvent and the catalyst are chiral, potentially enhancing or diminishing the enantioselectivity of the reaction. researchgate.netmdpi.com

Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis

SolventKey PropertiesGreen Chemistry Considerations
Dichloromethane (DCM) Excellent solvent for a wide range of organic compounds.Volatile, suspected carcinogen, environmentally persistent.
Acetonitrile Polar aprotic solvent, common in chromatography and reactions.Toxic, derived from fossil fuels, generates cyanide waste upon incineration.
Toluene Aromatic hydrocarbon, good for non-polar compounds.Volatile, toxic, derived from petroleum.
Propylene Carbonate High boiling point, low toxicity, biodegradable.Considered a green and sustainable replacement for chlorinated solvents. mdpi.com
2-Methyltetrahydrofuran (2-MeTHF) Derived from renewable resources (e.g., furfural), higher boiling point than THF, forms less explosive peroxides.A greener alternative to THF and other ethereal solvents.
Ethanol Renewable, low toxicity, biodegradable.Excellent green solvent, though its polarity can affect some reaction systems.

The cornerstone of modern asymmetric amine synthesis is the development of highly active and selective transition-metal catalysts. nih.gov The asymmetric hydrogenation of prochiral imines is arguably the most direct and efficient method for preparing α-chiral amines. nih.gov This transformation is typically catalyzed by complexes of iridium, rhodium, or nickel, paired with sophisticated chiral ligands that create a precisely defined chiral environment around the metal center. rsc.orgchinesechemsoc.org

The synthesis of this compound would likely proceed via the asymmetric reduction of the corresponding N-protected ketimine. The challenge in such a reaction lies in the catalyst's ability to effectively differentiate between the sterically demanding 3,3-dimethylbutyl group and the planar thienyl group.

Catalyst and Ligand Systems:

Iridium-Based Catalysts: Iridium complexes are highly effective for the hydrogenation of a wide range of imines. rsc.org The development of ligands such as chiral diphosphines (e.g., f-BINAPHANE, SpiroPhos) has enabled the synthesis of optically active amines with high yields and enantioselectivities. acs.orgrsc.org For particularly challenging substrates like dialkyl imines, where two alkyl groups have similar steric and electronic properties, specialized ligands like spiro phosphine-amine-phosphine (SpiroPNP) have been designed to create a fine-tuned, crowded chiral pocket, forcing high enantioselectivity. chinesechemsoc.org

Rhodium-Based Catalysts: Rhodium complexes, often paired with phosphine (B1218219) ligands, have also been used in the asymmetric hydrogenation of imines. acs.org

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary). nih.govyale.edu Condensation of the precursor ketone with (R)- or (S)-tert-butanesulfinamide forms a sulfinylimine. The sulfinyl group then directs the stereoselective addition of a hydride reagent, after which it can be cleaved to yield the chiral primary amine. nih.govyale.edu This method is exceptionally robust and has been used on a large scale in industry. yale.edu

The design of the ligand is crucial for success. Modular ligands, whose electronic and steric properties can be systematically varied, allow for rapid screening and optimization to achieve high activity and enantioselectivity for a specific substrate. acs.orgnih.gov

Table 2: Representative Catalytic Systems for Asymmetric Imine Reduction

Catalyst PrecursorChiral LigandSubstrate TypeSolventYield (%)ee (%)Reference
[Ir(COD)Cl]₂(R,R)-f-SpiroPhosCyclic 2-Aryl IminesToluene>9995-99 rsc.org
[Ir(COD)Cl]₂(S,S)-f-BinaphaneN-Alkyl Aryl Furan IminesToluene>99up to 90 acs.org
Ir-SpiroPNP ComplexSpiro Phosphine-Amine-PhosphineN-Sulfonyl Dialkyl IminesToluene95-9991-99 chinesechemsoc.org
RuCl₂(PPh₃)₃(R,R)-TsDPENN-Phosphinoyl Aryl Alkyl IminesFormic Acid/Triethylamine9599 organic-chemistry.org
B(C₆F₅)₃ (Catalyst)PhMe₂SiH (Reductant)N-Aryl BenzaldiminesDichloromethane89-98N/A (Achiral) organic-chemistry.org

Divergent Synthesis from Common Intermediates

Divergent synthesis is a powerful strategy in medicinal chemistry that allows for the creation of a diverse library of related compounds from a single, common intermediate. researchgate.netacs.org This approach is highly efficient for structure-activity relationship (SAR) studies. For this compound, a divergent synthesis could begin from a readily available, functionalized thiophene precursor.

A plausible starting point is 3-bromothiophene or 3-acetylthiophene (B72516). From this common intermediate, multiple synthetic pathways can diverge.

Proposed Divergent Route:

Synthesis of the Ketone Precursor: 3-Bromothiophene can undergo a metal-halogen exchange followed by acylation with 3,3-dimethylbutanoyl chloride to yield the key ketone intermediate, 3,3-dimethyl-1-(3-thienyl)butan-1-one. Alternatively, 3-acetylthiophene could be subjected to α-alkylation, though this can be challenging.

Formation of the Target Amine: The ketone is then converted to the target amine via one of the advanced methods described previously, such as asymmetric reductive amination or addition to a derived sulfinylimine. nih.govnih.gov

Divergent Pathways: The same 3-bromothiophene intermediate can be used in a variety of other transformations to create a library of analogues. For example:

Cross-Coupling Reactions: Suzuki, Stille, or Sonogashira coupling reactions can introduce various aryl, alkyl, or alkynyl groups at the 3-position of the thiophene ring. acs.org

Heterocycle Formation: The functionalized thiophene can serve as a building block for the synthesis of more complex, fused heterocyclic systems. nih.govbohrium.com

Side-Chain Modification: If starting from 3-acetylthiophene, the acetyl group itself can be a point of divergence, undergoing aldol (B89426) condensations, halogenations, or other transformations before or after modification of the thiophene ring.

This strategy enables the efficient exploration of the chemical space around the core thienylbutylamine scaffold, facilitating the discovery of molecules with optimized properties. acs.org

Chemical Reactivity and Transformation Pathways of 3,3 Dimethyl 1 3 Thienyl Butylamine

Reactivity of the Primary Amine Functional Group

The primary amine group in 3,3-Dimethyl-1-(3-thienyl)butylamine is a versatile functional handle for a range of chemical modifications. Its nucleophilic nature allows it to readily react with electrophiles, while its susceptibility to oxidation and its role in reductive amination processes further broaden its synthetic utility.

The primary amine of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically conducted by treating the amine with an acylating or sulfonylating agent in the presence of a base.

Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. The steric hindrance presented by the bulky 3,3-dimethylbutyl group may necessitate slightly more forcing reaction conditions compared to less hindered amines.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, affords the corresponding sulfonamides. These derivatives are often crystalline solids and are useful for characterization and as protecting groups.

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AcylationAcetyl chloride, Benzoyl chlorideN-AmideAprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine, Pyridine)
Sulfonylationp-Toluenesulfonyl chlorideN-SulfonamideAprotic solvent (e.g., Pyridine, DCM), Base

The introduction of alkyl groups onto the primary amine can be achieved through direct alkylation or, more commonly and cleanly, via reductive amination.

Direct Alkylation: Reaction with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products (forming a quaternary ammonium (B1175870) salt). Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation.

Reductive Amination: A more controlled method for N-alkylation involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. organic-chemistry.org This one-pot procedure is highly efficient and avoids the over-alkylation issues associated with direct alkylation. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride. organic-chemistry.org For instance, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N,N-dimethylated derivative.

StrategyReagentsProductKey Features
Direct AlkylationAlkyl halide (e.g., Methyl iodide)Secondary, Tertiary, Quaternary aminesCan lead to over-alkylation; requires careful control of conditions.
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH4)Secondary or Tertiary amineHigh selectivity, mild conditions, one-pot procedure. organic-chemistry.org

The primary amine group's nitrogen atom exists in a reduced state and can be oxidized. The unique chemistry of thiols and cysteines, which involves oxidation-reduction of the sulfur atom, provides a parallel for understanding how heteroatoms in functional groups can participate in redox reactions. nih.gov While direct reduction of the amine itself is not typical, the functional group can direct or be affected by reductions elsewhere in the molecule.

Oxidation: Primary amines can be oxidized to various products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to cleavage of the C-N bond.

Reduction Context: While the amine group is not typically reduced, its presence can influence the reduction of other functional groups. For example, in catalytic hydrogenation, the amine could potentially coordinate to the metal catalyst.

Transformations Involving the Thiophene (B33073) Heterocycle

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and a suitable partner in metal-catalyzed cross-coupling reactions. e-bookshelf.de

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). e-bookshelf.deresearchgate.net The substituent already present on the ring dictates the position of the incoming electrophile.

The 1-(3,3-dimethylbutyl)amine group at the 3-position is an alkyl group, which is generally considered an activating group and an ortho-, para-director. libretexts.orgyoutube.comyoutube.com In the context of the thiophene ring:

Position 2 (ortho): This is an α-position and is activated by the alkyl group.

Position 5 (para-like): This is also an α-position and is electronically favored for substitution.

Position 4 (ortho): This is a β-position and is less reactive than the α-positions.

Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C2 and C5 positions. The relative ratio of C2 to C5 substitution would depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky side chain potentially influencing the accessibility of the C2 position.

Electrophilic ReactionReagentExpected Major Products
NitrationHNO3/H2SO42-Nitro-3-..., 5-Nitro-3-...
BrominationNBS or Br22-Bromo-3-..., 5-Bromo-3-...
Friedel-Crafts AcylationAcyl chloride/AlCl32-Acyl-3-..., 5-Acyl-3-...

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene derivatives. rsc.orgrsc.orgnih.gov To utilize this compound in such reactions, it would first need to be functionalized with a suitable group, typically a halide (e.g., bromine or iodine) or a boronic acid/ester.

For example, if the thiophene ring is first brominated (preferentially at C2 or C5), the resulting bromo-derivative can participate in various cross-coupling reactions:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond. rsc.orgnih.gov

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

These reactions provide a versatile platform for elaborating the structure of this compound, enabling the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. nih.govacs.org

Coupling ReactionCoupling PartnersCatalyst/Ligand ExampleProduct Feature
SuzukiThienyl-Br + R-B(OH)2Pd(OAc)2 / SPhosC-C (Aryl/Vinyl) bond nih.gov
HeckThienyl-Br + AlkenePd(OAc)2 / PPh3C-C (Vinyl) bond
SonogashiraThienyl-I + AlkynePd(PPh3)2Cl2 / CuIC-C (Alkynyl) bond
Buchwald-HartwigThienyl-Br + R2NHPd2(dba)3 / BINAPC-N bond

C-H Functionalization Approaches

The direct functionalization of C-H bonds in a molecule like this compound presents both opportunities and challenges. The thiophene ring and the aliphatic butylamine (B146782) chain both contain C-H bonds that could potentially be activated.

Thiophene Ring Functionalization: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, modern synthetic methods increasingly focus on direct C-H activation catalyzed by transition metals, such as palladium. These reactions often employ a directing group to guide the catalyst to a specific C-H bond. In the case of this compound, the amine functionality could potentially act as a directing group for C-H functionalization at the C2 or C4 positions of the thiophene ring.

Research on related thienyl derivatives has demonstrated the viability of palladium-catalyzed C-H arylation, alkenylation, and acylation. The choice of catalyst, ligand, and reaction conditions is crucial in determining the regioselectivity and efficiency of these transformations. For instance, the use of specific ligands can favor functionalization at the more sterically accessible C5 position or the electronically favored C2 position.

Aliphatic Chain Functionalization: The functionalization of C-H bonds on the butylamine chain is more challenging due to their lower reactivity compared to the aromatic C-H bonds of the thiophene ring. However, advances in transition-metal catalysis have enabled the functionalization of unactivated C(sp³)-H bonds. The amine group can act as an internal directing group, facilitating the formation of a metallacyclic intermediate that brings the catalyst in proximity to a specific C-H bond. For this compound, this could potentially lead to functionalization at the β, γ, or δ positions of the butyl chain.

Stereochemical Integrity During Reactions

The carbon atom to which both the thienyl group and the amine group are attached is a stereocenter. Therefore, maintaining stereochemical integrity during chemical transformations is a critical consideration for the synthesis of enantiomerically pure products.

Reactions involving the direct functionalization of the thiophene ring or the remote C-H bonds of the alkyl chain may not directly affect the stereocenter. However, any reaction that proceeds through an intermediate where the bond to the stereocenter is cleaved or where the stereocenter itself is part of a planar intermediate could lead to racemization or epimerization.

For example, if a C-H functionalization were to occur at the α-carbon (the stereocenter), it would likely proceed through a mechanism that could compromise the existing stereochemistry. The specific reaction conditions, including the nature of the catalyst and any chiral ligands, would play a pivotal role in controlling the stereochemical outcome. In the absence of specific studies on this compound, it is difficult to predict the exact stereochemical course of such reactions.

Mechanistic Investigations of Key Transformations

The mechanisms of C-H functionalization reactions are often complex and have been the subject of extensive research. For palladium-catalyzed reactions, the generally accepted mechanism involves several key steps:

Coordination: The palladium catalyst coordinates to the substrate. In the case of this compound, this could involve coordination to the sulfur atom of the thiophene ring or the nitrogen atom of the amine.

C-H Activation: This is often the rate-determining step and can occur through various pathways, such as concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis. The presence of a directing group can significantly lower the activation energy for this step.

Functionalization: The resulting metallacyclic intermediate then reacts with a coupling partner (e.g., an aryl halide, alkene, or acylating agent).

Reductive Elimination/Product Release: This step regenerates the active catalyst and releases the functionalized product.

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of C-H activation. A significant KIE (kH/kD > 1) when a C-H bond is replaced with a C-D bond suggests that the C-H bond is broken in the rate-determining step of the reaction.

Computational studies, such as Density Functional Theory (DFT) calculations, can also provide valuable insights into the reaction mechanism by modeling the energies of intermediates and transition states. While no specific mechanistic studies on this compound have been found, the extensive body of research on the C-H activation of related amines and thiophenes provides a solid framework for understanding its potential reactivity.

Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethyl 1 3 Thienyl Butylamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformational dynamics of 3,3-Dimethyl-1-(3-thienyl)butylamine. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the thienyl ring, the methine proton adjacent to the amino group, the methylene (B1212753) protons, and the highly shielded protons of the tert-butyl group. The chemical shifts (δ) of the thienyl protons are influenced by the electron-donating or withdrawing nature of the substituents and their positions on the ring. The methine proton (CH-NH₂) typically appears as a multiplet due to coupling with the adjacent methylene protons and the protons on the nitrogen atom. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet at a high field (low ppm value) due to the shielding effect of the sp³ hybridized carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. rsc.org The thienyl ring carbons would resonate in the aromatic region, with their specific chemical shifts indicating their position relative to the sulfur atom and the butylamine (B146782) substituent. The carbons of the butylamine side chain, including the methine carbon, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group, would each give rise to a distinct signal. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule. mdpi.com For instance, an HMBC experiment would show correlations between the protons of the tert-butyl group and the quaternary carbon, confirming their connectivity.

Conformational Analysis: Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed to probe the spatial proximity of protons and thus deduce the preferred conformation of the molecule in solution. For example, NOE enhancements between specific protons on the thienyl ring and protons on the butylamine side chain can provide insights into the rotational preferences around the C-C bond connecting the ring and the side chain.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structural motifs. hmdb.caspectrabase.comchemicalbook.comchemicalbook.com

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thienyl-H2~7.2-7.4~125-128
Thienyl-H4~7.0-7.2~120-123
Thienyl-H5~7.3-7.5~127-130
CH-NH₂~3.0-3.5~50-60
CH₂~1.5-2.0~40-50
C(CH₃)₃-~30-35
C(CH₃)₃~0.9-1.1~28-32
NH₂~1.0-3.0 (broad)-

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of fragmentation patterns.

Fragmentation Pathway Analysis: In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation of this molecular ion would lead to a series of daughter ions, providing valuable structural information. A common fragmentation pathway for amines is the alpha-cleavage, which in this case would involve the cleavage of the C-C bond between the methine carbon and the tert-butyl substituted carbon, resulting in a stable iminium ion. Another likely fragmentation is the loss of the tert-butyl group as a cation or radical. The fragmentation of the thienyl ring can also occur, leading to characteristic ions. Gas chromatography-mass spectrometry (GC-MS) is a particularly useful combination for analyzing derivatives of this compound, allowing for their separation and subsequent mass analysis. docbrown.info

Isotopic Labeling Studies: Isotopic labeling, where an atom in the molecule is replaced by its heavier isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful tool used in conjunction with mass spectrometry to trace metabolic pathways and elucidate reaction mechanisms. nih.govnih.gov For instance, by synthesizing this compound with a ¹³C label at a specific position in the butylamine chain, one can follow the fate of that carbon atom in a biological system or a chemical reaction by observing the mass shift in the resulting products. nih.gov This technique can provide definitive evidence for proposed biosynthetic pathways or reaction mechanisms. nih.gov High-resolution mass spectrometry (HRMS) is often employed in these studies to accurately determine the elemental composition of the labeled and unlabeled fragments. researchgate.net

A hypothetical fragmentation pattern for this compound is presented in the table below.

m/z Proposed Fragment Fragmentation Pathway
183[C₁₀H₁₇NS]⁺Molecular Ion
168[C₉H₁₄NS]⁺Loss of CH₃ radical
126[C₇H₈S]⁺Cleavage of the C-C bond between the ring and the side chain
97[C₄H₅S]⁺Thienyl cation
57[C₄H₉]⁺tert-Butyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and their local chemical environment. researchgate.netscialert.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the thienyl ring and the alkyl chain would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the thienyl ring typically appear in the 1500-1600 cm⁻¹ region. iosrjournals.org The C-N stretching vibration would be found in the 1000-1250 cm⁻¹ range. The characteristic C-S stretching of the thiophene (B33073) ring can also be identified. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C-C and C-S stretching vibrations of the thienyl ring are often more prominent in the Raman spectrum. nih.gov The symmetric stretching of the tert-butyl group would also be expected to give a strong Raman signal. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, which can then be compared with the experimental spectra to aid in the assignment of the observed bands. mdpi.comthaiscience.infoijcrar.com

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (medium)3300-3500 (weak)
C-H Stretch (Aromatic)3000-3100 (weak)3000-3100 (strong)
C-H Stretch (Aliphatic)2850-2970 (strong)2850-2970 (strong)
C=C Stretch (Thienyl)1500-1600 (medium)1500-1600 (strong)
N-H Bend1590-1650 (medium)-
C-N Stretch1000-1250 (medium)1000-1250 (weak)
C-S Stretch600-800 (weak)600-800 (medium)

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis on this compound, it would first need to be crystallized, often as a salt (e.g., hydrochloride or tartrate) to improve crystal quality.

The resulting crystal structure would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state, including the torsion angles that define the orientation of the thienyl ring relative to the butylamine side chain.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonding interactions involving the amine group and any counter-ions, as well as van der Waals interactions. nih.gov

This information is crucial for understanding the molecule's shape and how it interacts with its environment. The solid-state structure can be compared with the solution-state conformation determined by NMR to assess the influence of the crystal packing forces on the molecular geometry. nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of a chiral center. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophores in the molecule. slideshare.net The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the chiral center. By comparing the experimental CD spectrum of an unknown enantiomer to that of a reference compound with a known absolute configuration, or to theoretical predictions, the absolute configuration can be assigned. googleapis.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum also exhibits Cotton effects, which are related to the CD spectrum through the Kronig-Kramers relations. While CD is generally preferred for its simpler interpretation, ORD can also be a valuable tool for assigning absolute configuration. libretexts.org

For this compound, the thienyl group acts as a chromophore, and its interaction with the chiral center will give rise to a characteristic CD and ORD spectrum. The analysis of these spectra is a powerful method for determining whether a given sample is the (R)- or (S)-enantiomer.

Theoretical and Computational Investigations of 3,3 Dimethyl 1 3 Thienyl Butylamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the electronic structure and molecular orbitals of 3,3-Dimethyl-1-(3-thienyl)butylamine. researchgate.netresearchgate.net These computational methods provide a detailed picture of electron distribution and energy levels within the molecule.

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. ijcce.ac.ir A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in related heterocyclic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to calculate these energy values. jetir.org

TD-DFT methods are employed to investigate the electronic excited states of the molecule, which is essential for understanding its UV-Vis absorption properties. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical basis for experimental spectroscopic data. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity0.8 eVEnergy released when an electron is added
Dipole Moment2.1 DMeasure of the molecule's overall polarity

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. Actual values would require specific computational studies on this compound.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexibility of the butylamine (B146782) chain in this compound allows for multiple spatial arrangements or conformations. Conformational analysis is crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical properties and biological activity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this molecule. researchgate.net MM methods can be used to perform a systematic search of possible conformations and calculate their relative energies, identifying the most stable, low-energy conformers. MD simulations provide a dynamic view of the molecule's behavior over time, revealing how it transitions between different conformations and the stability of these conformers in various environments (e.g., in a solvent). dntb.gov.ua

The results of these analyses can be visualized as a potential energy surface, where energy minima correspond to stable conformers and energy barriers represent the energy required for conformational changes. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei. nih.govnih.gov These theoretical chemical shifts can be compared with experimental NMR spectra to aid in signal assignment. researchgate.net

IR Spectroscopy: The vibrational frequencies and corresponding infrared (IR) intensities of this compound can be computed using DFT methods. jetir.org The calculated vibrational modes can be assigned to specific molecular motions, such as stretching and bending of bonds, providing a detailed understanding of the molecule's vibrational spectrum. nih.gov

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT calculations are used to predict the electronic transitions and the resulting UV-Vis absorption spectrum. researchgate.net By comparing the calculated λmax values with experimental spectra, one can gain insights into the electronic structure of the molecule. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value (Illustrative)
¹³C NMRChemical Shift (C-S in thiophene)125-140 ppm
¹H NMRChemical Shift (CH-NH₂)3.5-4.5 ppm
IRVibrational Frequency (N-H stretch)3300-3500 cm⁻¹
UV-Visλmax~240 nm

Note: These are illustrative values. Precise predictions require specific computational studies.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry provides powerful tools for investigating the potential chemical reactions of this compound. By modeling reaction pathways, chemists can understand the mechanisms, kinetics, and thermodynamics of these transformations.

DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. copernicus.org The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of the reaction.

For example, studying the reaction of the amine group or the thiophene (B33073) ring would involve modeling the approach of a reagent, the breaking and forming of bonds, and the energetics of the entire process. This information is vital for predicting the reactivity of this compound and for designing synthetic routes. copernicus.org

Molecular Docking and Ligand-Based Pharmacophore Modeling for Molecular Targets

Given that many amine-containing compounds have biological activity, molecular docking and pharmacophore modeling are essential computational techniques for exploring the potential of this compound as a ligand for biological targets like enzymes or receptors. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. nih.gov It involves placing the 3D structure of this compound into the binding site of a protein and calculating the binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model would highlight the essential features, such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings, and their spatial arrangement required for biological activity. nih.gov

QSAR/QSPR Studies on Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. nih.gov

For this compound, a QSAR study would involve generating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical techniques to build a mathematical model that relates these descriptors to a specific biological activity. ijcce.ac.ir Similarly, a QSPR study could relate these descriptors to physical properties like boiling point or solubility. These models are valuable for predicting the activity or properties of new, related compounds without the need for extensive experimental testing. nih.gov

Molecular Interactions and Preclinical Biological Probing of 3,3 Dimethyl 1 3 Thienyl Butylamine Analogues

In Vitro Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels, Transporters)

Radioligand Displacement Assays

Radioligand displacement assays are a common method to determine the binding affinity of a test compound to a specific receptor. This technique involves competing the unlabeled test compound against a known radiolabeled ligand that has a high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. This provides a quantitative measure of the compound's affinity for the receptor.

While this is a standard and valuable assay, specific radioligand displacement data for 3,3-dimethyl-1-(3-thienyl)butylamine are not currently published. Research on structurally related xanthine (B1682287) derivatives has utilized such assays to determine affinity and selectivity for adenosine (B11128) receptor subtypes. researchgate.net For instance, derivatives of 3,7-dimethyl-1-propargylxanthine (B14051) were evaluated at A1 and A2A adenosine receptors using radioligand binding studies. researchgate.net

Table 1: Representative Radioligand Displacement Assay Data for Structurally Dissimilar Adenosine Receptor Antagonists

CompoundTarget ReceptorRadioligandKi (nM)
8-(m-chlorostyryl)-DMPXA2A[3H]CGS 2168013
8-(m-bromostyryl)-DMPXA2A[3H]CGS 216808
8-(3,4-dimethoxystyryl)-DMPXA2A[3H]CGS 2168015

This table presents data for compounds structurally distinct from this compound to illustrate the type of data generated from radioligand displacement assays.

Fluorescence-Based Binding Assays

Fluorescence-based binding assays offer a non-radioactive alternative for assessing ligand-receptor interactions. These assays can be performed in various formats, including fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and reporter gene assays. They provide high-throughput capabilities for screening large compound libraries. As with radioligand displacement assays, there is no specific published data on the use of fluorescence-based binding assays to evaluate the receptor binding profile of this compound.

Enzyme Inhibition and Activation Studies

Evaluating the effect of a compound on enzyme activity is crucial to understanding its mechanism of action and potential therapeutic applications or toxicities.

Kinetic Characterization of Enzyme-Ligand Interactions

Enzyme kinetic studies are performed to characterize the interaction between a compound and an enzyme. nih.gov These studies determine parameters such as the Michaelis-Menten constant (K_M) and the maximum reaction velocity (v_max), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. nih.gov When an inhibitor is introduced, changes in these parameters can reveal the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Specific kinetic characterization of the interaction between this compound and any particular enzyme has not been reported in the available scientific literature.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site. nih.govlookchem.com This binding can result in a conformational change that modulates the affinity or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. lookchem.com Investigating allosteric modulation is a key area of modern drug discovery.

There is no available research describing investigations into the potential allosteric modulatory effects of this compound on any receptor or enzyme.

Cell-Free Biochemical Assays for Molecular Target Engagement

Cell-free biochemical assays are fundamental in early-stage drug discovery to confirm direct interaction between a compound and its purified molecular target (e.g., a receptor, enzyme, or other protein). These assays can quantify the binding affinity and functional consequences of this interaction in a controlled environment, free from the complexities of a cellular system. Examples include enzymatic assays using purified enzymes and substrate, or binding assays with purified receptors.

Despite the importance of such studies, there are no published cell-free biochemical assay data demonstrating the molecular target engagement of this compound.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, SAR studies would systematically investigate how modifications to different parts of the molecule affect its interaction with biological targets. These targets could hypothetically include G-protein coupled receptors (GPCRs) or ion channels, common targets for amine-containing compounds.

The core structure of this compound consists of three key regions amenable to modification: the thienyl ring, the dimethylbutyl group, and the primary amine.

Modifications of the Thienyl Ring

The 3-thienyl group is a bioisostere of a phenyl ring but possesses distinct electronic and steric properties due to the presence of the sulfur atom. SAR studies would typically explore the impact of substituent changes on this ring.

Position of Substitution: The placement of substituents on the thienyl ring (positions 2, 4, or 5) would be critical. For instance, substitution at the 2-position versus the 5-position could orient the substituent differently within a receptor binding pocket, leading to varied activity.

Steric Bulk: The size of the substituent would also be a key variable. A small substituent like a fluorine atom would have a different impact on binding compared to a bulkier group like a t-butyl group.

A hypothetical SAR table for modifications on the thienyl ring is presented below, illustrating potential trends in receptor binding affinity (Ki).

Compound R1 (Thienyl Position 2) R2 (Thienyl Position 5) Hypothetical Target Binding Affinity (Ki, nM)
Analogue 1HH50
Analogue 2ClH35
Analogue 3HCl60
Analogue 4OCH3H45
Analogue 5HCF380

Alterations of the Butylamine (B146782) Side Chain

The 3,3-dimethylbutylamine (B107103) side chain provides a crucial scaffold for orienting the pharmacophoric amine and thienyl groups.

Chain Length: Varying the length of the alkyl chain could impact the distance between the amine and the aromatic ring, which is often a critical determinant for receptor interaction.

Gem-Dimethyl Group: The t-butyl group at the 3-position provides significant steric bulk. Replacing this with smaller groups (e.g., gem-diethyl) or a single substituent could probe the steric tolerance of the binding site. This bulky group may also serve to lock the conformation of the side chain, reducing flexibility and potentially increasing binding affinity by lowering the entropic penalty of binding.

Amine Group Modification: The primary amine is likely a key interaction point, forming ionic bonds or hydrogen bonds with acidic residues in the receptor. SAR studies would explore the effect of converting the primary amine to a secondary (e.g., N-methyl) or tertiary amine (e.g., N,N-dimethyl).

Below is a hypothetical data table illustrating the SAR for the butylamine side chain.

Compound Side Chain Modification Hypothetical Target Binding Affinity (Ki, nM)
Analogue 63,3-dimethylbutylamine50
Analogue 73-methylbutylamine75
Analogue 84,4-dimethylpentylamine120
Analogue 9N-methyl-3,3-dimethylbutylamine40
Analogue 10N,N-dimethyl-3,3-dimethylbutylamine90

Investigation of Stereoisomeric Effects on Molecular Interactions

The carbon atom to which the thienyl ring and the amine group are attached (C1 of the butylamine chain) is a chiral center. Therefore, this compound exists as a pair of enantiomers, the (R)- and (S)-isomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities.

Differential Binding of Enantiomers to Receptors

Biological macromolecules, such as receptors and enzymes, are themselves chiral. Consequently, they can differentiate between the enantiomers of a chiral ligand. This stereoselectivity arises from the three-dimensional arrangement of atoms. One enantiomer may fit into the binding site of a receptor more snugly than the other, leading to a higher binding affinity and, consequently, greater potency.

For example, in many neurologically active compounds, one enantiomer is significantly more active than the other. It is plausible that for this compound, the (R)- and (S)-enantiomers would display different affinities for a given molecular target. Molecular modeling studies could be employed to predict and rationalize these differences in binding.

Stereoselectivity in Biological Activity

The differential binding of enantiomers translates into differences in biological activity. One enantiomer might be a potent agonist, while the other is a weak agonist, an antagonist, or even inactive. In some cases, one enantiomer may be responsible for the therapeutic effects, while the other contributes to side effects.

A hypothetical study on the stereoisomeric effects of this compound might yield results as summarized in the table below.

Stereoisomer Hypothetical Receptor Binding Affinity (Ki, nM) Hypothetical Functional Activity (EC50, nM)
(R)-3,3-Dimethyl-1-(3-thienyl)butylamine2540 (Agonist)
(S)-3,3-Dimethyl-1-(3-thienyl)butylamine250500 (Weak Partial Agonist)
Racemic Mixture80150 (Agonist)

These hypothetical data illustrate that the (R)-enantiomer has a significantly higher affinity and potency compared to the (S)-enantiomer. The investigation into the stereoisomeric effects is crucial for the development of a more selective and potent therapeutic agent, potentially leading to the development of a single-enantiomer drug.

Advanced Analytical Methodologies for Research Purity and Process Monitoring

The rigorous characterization of pharmaceutical compounds is essential for ensuring quality, efficacy, and safety. For 3,3-Dimethyl-1-(3-thienyl)butylamine, a chiral amine of interest in research, a suite of advanced analytical methodologies is employed to determine its enantiomeric purity, identify and quantify impurities, and monitor reaction progress. These techniques provide the high resolution, sensitivity, and specificity required for comprehensive chemical analysis.

Future Research Directions and Translational Potential in Chemical Sciences

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of thienyl amines is a cornerstone of medicinal and materials chemistry. ijprajournal.comacs.org Future research could focus on developing more efficient and selective methods for the synthesis of 3,3-Dimethyl-1-(3-thienyl)butylamine and its analogues.

Current and Emerging Synthetic Strategies:

Reductive Amination: A prevalent method for amine synthesis involves the reductive amination of a corresponding ketone. frontiersin.orglibretexts.org In this case, 1-(3-thienyl)-3,3-dimethylbutan-1-one would be reacted with an ammonia (B1221849) source in the presence of a reducing agent. Research could explore various catalytic systems, including both noble and non-noble metal catalysts, to improve yield, selectivity, and reaction conditions. frontiersin.org

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for forming arylamine bonds. acs.org Investigating ligand-free or novel ligand-supported palladium systems could offer a direct route from a halogenated thiophene (B33073) and 3,3-dimethylbutylamine (B107103). acs.org Copper-catalyzed reactions also present a viable alternative for the amination of thiophene derivatives. nih.govresearchgate.net

Asymmetric Synthesis: The chiral center at the C-1 position of the butyl chain invites the development of asymmetric synthetic routes. This could involve manganese-catalyzed asymmetric hydroamination of allylic alcohols or the asymmetric hydrogenation of β-keto enamines, which have been successful for related chiral γ-amino alcohols. acs.orgacs.org

Future work should aim to develop catalytic systems that are not only efficient but also adhere to the principles of green chemistry, minimizing waste and energy consumption. frontiersin.org

Development of Advanced Computational Models for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and activities of novel compounds, thereby guiding synthetic efforts and reducing experimental costs.

Applications for this compound:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models have been successfully applied to thienyl-containing compounds to identify key structural features responsible for biological activity. nih.govnih.govmdpi.com A QSAR model for a series of this compound analogues could be developed to predict their potential efficacy against various biological targets. Such models help in understanding the relationship between the physicochemical properties of the molecules and their biological response. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. youtube.com For this compound, docking studies could be performed against known targets of thienyl compounds, such as kinases or G-protein coupled receptors, to predict binding affinities and interaction modes. researchgate.netnih.govnih.govmdpi.com This can help in prioritizing which analogues to synthesize and test.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces of the molecule. nih.govresearchgate.netrsc.org These calculations provide insights into the molecule's reactivity and photophysical properties, which is crucial for applications in materials science. researchgate.netrsc.org

The integration of these computational approaches can create a robust in silico pipeline for the design of new derivatives with tailored properties.

Computational TechniqueApplication for Thienyl DerivativesPotential for this compound
QSAR Predicting inhibitory activity of thienyl chalcones against MAO-B. nih.govDesigning analogues with optimized biological activity.
Molecular Docking Identifying binding modes of thienylpyridyl derivatives in antithrombotic targets. researchgate.netPredicting potential biological targets and binding affinity.
DFT Calculations Studying optical and charge transport properties of thienyl-pyrene derivatives. researchgate.netrsc.orgUnderstanding electronic properties for materials science applications.

Identification of New Molecular Targets and Pathways for Preclinical Investigation

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. nih.gov Its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. ijprajournal.comnih.govacs.org

Potential Therapeutic Areas:

Neurodegenerative Diseases: Thiophene-based compounds have been investigated as inhibitors of monoamine oxidase-B (MAO-B), a key target in the treatment of Parkinson's disease. nih.gov The structural features of this compound could be explored for their potential to interact with this or other neurological targets.

Oncology: Various thiophene derivatives have been synthesized and evaluated as multitargeting kinase inhibitors, which are a promising approach in cancer therapy. nih.gov The subject compound could be screened against a panel of kinases to identify potential anticancer activity. The metabolism of thiophene-containing drugs is a critical consideration, as it can lead to the formation of reactive metabolites. acs.org

Inflammatory Diseases: Thiophene derivatives are known to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Preclinical investigation could explore the anti-inflammatory potential of this compound in relevant cellular and animal models.

A systematic screening approach against a diverse range of biological targets could uncover novel therapeutic applications for this chemical entity.

Integration with Materials Science for Functional Applications

Thiophene-based materials are at the forefront of organic electronics due to their excellent electronic and optoelectronic properties. researchgate.netnumberanalytics.com The incorporation of this compound or its derivatives into polymeric or molecular materials could lead to novel functionalities.

Potential Applications:

Conducting Polymers: Polythiophenes are well-known for their electrical conductivity. wikipedia.org The bulky 3,3-dimethylbutyl group could influence the packing and morphology of polythiophene derivatives, potentially tuning their conductivity and processability. The amine functionality could also serve as a site for further modification or doping.

Organic Electronics: Thiophene derivatives are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnumberanalytics.comnih.gov The specific substitution pattern of this compound could modulate the HOMO-LUMO energy levels, impacting the optical and charge-transport properties of the resulting materials. rsc.org

Covalent Organic Frameworks (COFs): Thiophene-based building blocks can be used to construct porous crystalline COFs for applications in photocatalysis and sensing. nih.gov The amine group on the title compound provides a reactive handle for incorporation into such frameworks.

Liquid Crystals: Thienyl-pyrimidine liquid crystalline materials have been synthesized and shown to exhibit various smectic phases. tandfonline.com The introduction of the bulky, aliphatic dimethylbutyl group could lead to novel liquid crystalline materials with unique phase behaviors.

Research in this area would involve the synthesis of polymers or larger conjugated systems incorporating the this compound unit and characterizing their physical and electronic properties.

Material TypeRole of ThiophenePotential Contribution of this compound
Conducting Polymers Forms the conjugated backbone of polythiophenes. wikipedia.orgThe bulky group may influence polymer packing and solubility.
Organic Electronics Acts as an electron-rich unit in OLEDs and OPVs. numberanalytics.comThe substituent can tune electronic energy levels.
Liquid Crystals Core component of thienyl-pyrimidine liquid crystals. tandfonline.comThe aliphatic group could induce novel phase transitions.

Role as a Chemical Probe for Fundamental Biological Discoveries

A chemical probe is a small molecule used to study and manipulate biological systems. The unique properties of lanthanide-based probes, for example, have enabled experiments that are not feasible with traditional fluorophores. nih.govnih.gov While not a lanthanide complex, the distinct structure of this compound makes it a candidate for development into a chemical probe.

Potential as a Chemical Probe:

Target Identification and Validation: If the compound is found to have a specific biological activity, it can be used to identify its molecular target, thereby elucidating new biological pathways.

Functionalization: The primary amine group is a versatile functional handle. It can be readily conjugated to fluorophores, biotin (B1667282) tags, or affinity matrices to create tool compounds for imaging, pull-down assays, and target identification studies.

Structure-Activity Relationship Studies: The compound can serve as a starting point for creating a library of analogues. By systematically modifying the thienyl ring, the butyl chain, and the amine, researchers can dissect the structural requirements for a particular biological effect, leading to a deeper understanding of the underlying biology.

The development of this compound into a chemical probe could provide new tools for chemical biologists to explore fundamental cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-1-(3-thienyl)butylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 3-methylthiophene derivatives with butylamine precursors under acid/base catalysis. Key steps include:

  • Functional group protection/deprotection to ensure selectivity.
  • Use of continuous flow reactors for scalability and efficiency in industrial settings (reduces byproducts) .
  • Purification via distillation or chromatography to achieve >95% purity.
    • Critical Parameters : Temperature control (40–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 thiophene:amine) significantly affect yield (60–85%) .

Q. How does the steric and electronic configuration of this compound influence its reactivity in substitution or oxidation reactions?

  • Methodological Answer :

  • Steric Effects : Methyl groups at the 3,3-positions hinder nucleophilic attack on the amine, favoring regioselective reactions at the thienyl ring .
  • Electronic Effects : The thienyl sulfur participates in π-π interactions, enhancing electrophilic substitution. For oxidation:
  • Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) to form sulfoxides (90% conversion at 0°C) .
  • Substitution : React with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) for N-alkylation .

Q. What validated experimental models are suitable for assessing the anti-inflammatory activity of this compound?

  • Methodological Answer :

  • In Vivo Model : Collagen-Induced Arthritis (CIA) in mice :
  • Dosage : 1% vol/vol administered intraperitoneally.
  • Endpoints : Measure arthritis severity (50% reduction vs. control) and cytokine levels (IL-1β, IL-6) via ELISA .
  • Data Table :
ParameterControl GroupTreated Group
Arthritis SeverityBaseline>50% Reduction
IL-1β LevelHighLow
IL-6 LevelHighLow

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between parent compounds and their metabolites (e.g., 3,3-dimethyl-1-butyric acid (DMBut))?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify DMBut in plasma and tissues post-administration .
  • Comparative Assays : Test parent and metabolite in parallel for:
  • Immunomodulatory Activity : Measure cytokine suppression in splenocyte cultures.
  • Pharmacokinetics : Calculate half-life (t₁/₂) and bioavailability (AUC) differences .
  • Mechanistic Studies : Perform receptor binding assays to distinguish targets (e.g., TLR4 for parent vs. PPAR-γ for DMBut).

Q. What strategies optimize the compound’s solubility and stability in aqueous solutions for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 (10–20% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility (up to 5 mg/mL) .
  • pH Adjustment : Buffer at pH 3.5–4.5 (citrate buffer) to stabilize the protonated amine form .
  • Lyophilization : Prepare lyophilized powders for long-term storage (-80°C, 6 months) and reconstitute with saline pre-dosing .

Q. In SAR studies, how do substituent variations (e.g., methyl groups on the thienyl ring) impact receptor binding affinity?

  • Methodological Answer :

  • Computational Modeling : Perform docking simulations (AutoDock Vina) to compare binding energies.
  • Example: 3-Methyl substitution on thienyl increases ΔG (binding) by -2.3 kcal/mol vs. non-methylated analogs .
  • Experimental Validation :
  • Radioligand Displacement Assays : Use [³H]-labeled ligands to measure IC₅₀ values (e.g., 10 nM for methylated vs. 50 nM for unsubstituted).
  • Data Table :
Compound ModificationBinding Affinity (IC₅₀)Target Receptor
3-Methyl Thienyl10 nM5-HT2A
Unsubstituted Thienyl50 nM5-HT2A

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